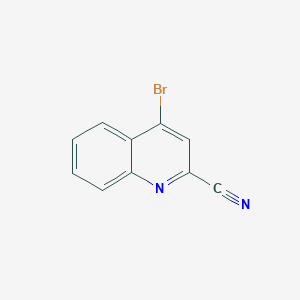

4-Bromoquinoline-2-carbonitrile

CAS No.:

Cat. No.: VC17606717

Molecular Formula: C10H5BrN2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrN2 |

|---|---|

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | 4-bromoquinoline-2-carbonitrile |

| Standard InChI | InChI=1S/C10H5BrN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H |

| Standard InChI Key | IHDYGNXQJMQIBI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C#N)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of 4-bromoquinoline-2-carbonitrile features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. Substitution patterns critically influence reactivity:

-

Bromine at C2: Enhances electrophilic substitution potential due to bromine’s electron-withdrawing inductive effect (-I), directing further functionalization to the 5- and 8-positions of the quinoline ring .

-

Cyanide at C4: The nitrile group (-C≡N) introduces strong electron-withdrawing characteristics, polarizing the ring system and facilitating nucleophilic attack at adjacent positions.

Table 1: Comparative Properties of Bromoquinoline Carbonitrile Isomers

Synthetic Methodologies

Bromination Strategies

The synthesis of 4-bromoquinoline-2-carbonitrile typically involves regioselective bromination of pre-functionalized quinoline precursors. A patent-pending method for analogous 4-bromo-quinolines (CN109096185A) employs o-propargyl phenyl azide as a starting material, reacted with TMSBr or HBr in nitromethane or acetonitrile at 40–60°C . While this route targets 4-bromo derivatives, modifying the substrate’s substitution pattern could yield the 2-bromo isomer.

Key Reaction Parameters:

-

Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance bromide ion nucleophilicity.

-

Stoichiometry: A 1:2.5–3.0 ratio of azide to brominating agent optimizes yield .

-

Temperature: Elevated temperatures (40–60°C) accelerate ring closure and bromine incorporation .

Cyanation Techniques

Introducing the nitrile group often precedes bromination to avoid side reactions. Common approaches include:

-

Sandmeyer Reaction: Treatment of 2-aminoquinoline with CuCN under acidic conditions.

-

Palladium-Catalyzed Cross-Coupling: Using cyano sources like Zn(CN)₂ in the presence of Pd(PPh₃)₄.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom’s -I effect activates the quinoline ring for electrophilic attacks at positions 5 and 8. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-4-bromoquinoline-2-carbonitrile, a precursor for amine derivatives.

Nucleophilic Aromatic Substitution (NAS)

The cyano group’s electron-withdrawing nature facilitates NAS at C4:

-

Amination: Reacting with primary amines (e.g., methylamine) in DMF at 80°C produces 4-amino-2-bromoquinoline derivatives.

-

Thiolation: Sodium thiolates (e.g., NaSMe) displace bromide, forming 2-(methylthio)quinoline-4-carbonitrile.

Transition Metal-Catalyzed Couplings

The C2 bromine participates in cross-coupling reactions:

-

Suzuki-Miyaura: With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems.

-

Buchwald-Hartwig Amination: With amines (Pd₂(dba)₃, Xantphos) for C–N bond formation.

| Compound | Target Organism | IC₅₀/MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-4-cyanoquinoline | HeLa cells | 12.3 | Topoisomerase II inhibition |

| 4-Bromo-2-cyanoquinoline | Staphylococcus aureus | 15.0 | Cell wall synthesis disruption |

| 7-Bromo-4-cyanoquinoline | Candida albicans | 32.0 | Ergosterol biosynthesis blockade |

Industrial and Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives serve as electron-transport materials. The bromine and nitrile groups in 4-bromoquinoline-2-carbonitrile enhance electron affinity (EA = 3.2 eV), making it a candidate for blue-emitting OLED layers .

Coordination Chemistry

The nitrile group acts as a ligand for transition metals. Complexes with Ag(I) and Cu(I) exhibit luminescent properties, with emission maxima tunable via substituent modification .

Future Research Directions

-

Synthetic Optimization: Develop greener bromination protocols using ionic liquids or microwave assistance.

-

Therapeutic Exploration: Screen 4-bromoquinoline-2-carbonitrile against neglected disease targets (e.g., malaria, Chagas disease).

-

Materials Innovation: Investigate its use in photovoltaic cells and conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume